molecular formula C11H13NO2Si B13038261 6-((Trimethylsilyl)ethynyl)nicotinic acid

6-((Trimethylsilyl)ethynyl)nicotinic acid

Cat. No.: B13038261
M. Wt: 219.31 g/mol
InChI Key: POBUYFYQJJZCGB-UHFFFAOYSA-N
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Description

6-((Trimethylsilyl)ethynyl)nicotinic acid is a chemical compound with the molecular formula C11H13NO2Si and a molecular weight of 219.31 g/mol . It is a derivative of nicotinic acid, where the ethynyl group is substituted with a trimethylsilyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Trimethylsilyl)ethynyl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinic acid as the primary starting material.

    Formation of Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent.

    Trimethylsilylation: The ethynyl group is then protected by trimethylsilylation using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).

The reaction conditions often involve an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-((Trimethylsilyl)ethynyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

6-((Trimethylsilyl)ethynyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-((Trimethylsilyl)ethynyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trimethylsilyl group provides stability and enhances the compound’s reactivity, allowing it to participate in various biochemical reactions. The ethynyl group can form covalent bonds with target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

    6-Ethynyl-nicotinic acid: Lacks the trimethylsilyl group, making it less stable and reactive.

    6-((Trimethylsilyl)ethynyl)benzoic acid: Similar structure but with a benzoic acid core instead of nicotinic acid.

Uniqueness

6-((Trimethylsilyl)ethynyl)nicotinic acid is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer enhanced stability and reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C11H13NO2Si

Molecular Weight

219.31 g/mol

IUPAC Name

6-(2-trimethylsilylethynyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)7-6-10-5-4-9(8-12-10)11(13)14/h4-5,8H,1-3H3,(H,13,14)

InChI Key

POBUYFYQJJZCGB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

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